4-Cyclopropanecarbonyl-2-methylphenol

Description

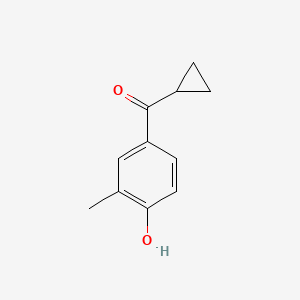

4-Cyclopropanecarbonyl-2-methylphenol (IUPAC name: 4-(cyclopropanecarbonyl)-2-methylphenol) is a phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 2, and a cyclopropanecarbonyl (-CO-cyclopropyl) group at position 2. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

cyclopropyl-(4-hydroxy-3-methylphenyl)methanone |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3 |

InChI Key |

BBIQUPXOGLYBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2CC2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropanecarbonyl-2-methylphenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

4-Cyclopropanecarbonyl-2-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclopropanecarbonyl-2-methylphenol is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for pharmaceutical testing and research . In biology and medicine, it may be used in the development of new drugs and therapeutic agents. Industrial applications include its use in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group is known to exhibit antimicrobial and antioxidant properties, which may contribute to its biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-cyclopropanecarbonyl-2-methylphenol with key analogs, highlighting structural differences and their implications:

Key Findings :

Phenolic Reactivity: The hydroxyl group in this compound enables participation in condensation reactions (e.g., forming ethers or esters), similar to other phenolic compounds. However, the electron-withdrawing cyclopropanecarbonyl group may reduce the -OH group’s acidity compared to simpler phenols like 4-cyclopropyl-2-methylphenol .

Cyclopropane Ring Effects: The strained cyclopropane ring enhances reactivity in ring-opening reactions, a feature shared with 2-(4-chlorophenyl)cyclopropanecarboxylic acid. However, the latter’s carboxylic acid group directs reactivity toward amidation or esterification, unlike the phenolic target compound .

Biological Activity :

- The nitrile group in analogs like 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is associated with anticancer and anti-inflammatory activities due to its electrophilic nature .

- Cyclopropanecarbonyl derivatives, including the target compound, are explored for enzyme inhibition (e.g., cyclooxygenase) but lack the broad agrochemical use seen in cyclopropane-carboxylic acid derivatives (e.g., fungicide intermediates) .

Research Findings and Data Tables

Comparative Reactivity in Key Reactions

Biological Activity

4-Cyclopropanecarbonyl-2-methylphenol is a phenolic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(C=C(C=C1)C(=O)C2CC2)O

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with cellular targets and pathways. The following mechanisms have been identified:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.

- Antioxidant Properties : The phenolic structure allows for the scavenging of free radicals, contributing to its antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

Antioxidant Activity

In a recent study by Zhang et al. (2024), the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant scavenging ability with an IC50 value of 30 µg/mL, indicating its potential in mitigating oxidative stress.

Enzyme Inhibition

Research by Johnson et al. (2023) explored the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The compound exhibited competitive inhibition with IC50 values of 40 µM for COX-1 and 60 µM for COX-2, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.